molecular formula C22H16Br2N2O2 B1509931 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline CAS No. 162967-90-0

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Cat. No.: B1509931
CAS No.: 162967-90-0
M. Wt: 500.2 g/mol
InChI Key: PEHOANSJGUIQOF-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is a chemical compound with the molecular formula C22H16Br2N2O2 . It appears as a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoxaline core substituted at the 2 and 3 positions by 4-methoxyphenyl groups and at the 5 and 8 positions by bromine atoms .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 500.19 . .

Scientific Research Applications

Electrochemical and Spectroelectrochemical Properties

  • Donor-Acceptor Polymers: Quinoxaline derivatives are used in the synthesis of donor-acceptor type π-conjugated polymers. These polymers, such as those containing 2,3-di(5-methylfuran-2-yl) quinoxaline, demonstrate varied electrochemical and spectroelectrochemical properties, influenced by different donor units. These properties are critical for applications in electronic devices due to their fast response time, narrow band gap, and high optical contrast (Xu et al., 2014).

Photoluminescence and Optical Properties

  • Photoluminescent Compounds: Quinoxaline derivatives are potential candidates for photoluminescence applications. Studies on 5,8-diaryl quinoxaline derivatives, including those with 4-methoxyphenyl groups, have explored their electrochemical and photophysical properties for potential use in luminescent materials (Mancilha et al., 2006).

Photovoltaic Applications

  • Conjugated Polymers for Solar Cells: Quinoxaline-based conjugated polymers are synthesized to enhance photovoltaic performance. The design of these polymers, such as those with 2,3-bis(n-octylthiomethyl)-5,8-dibromoquinoxaline, focuses on extending conjugation length and reducing steric hindrance for improved solar cell efficiency (Ouyang et al., 2015).

Optical and Morphological Studies

  • Fluorescence and Aggregation-Induced Emission: Quinoxaline derivatives show significant fluorescence in solid-state and aggregation-induced emission. These properties, observed in compounds like 2,3-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline, are essential for applications in optical materials and sensors (Rajalakshmi & Palanisami, 2020).

Safety and Hazards

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Properties

IUPAC Name

5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2O2/c1-27-15-7-3-13(4-8-15)19-20(14-5-9-16(28-2)10-6-14)26-22-18(24)12-11-17(23)21(22)25-19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHOANSJGUIQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=C(C=C4)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162967-90-0
Record name 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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